1-(4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-yl)ethanone
Overview
Description
4-Acetyl-4’-methoxy-2-nitrobiphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of an acetyl group at the 4-position, a methoxy group at the 4’-position, and a nitro group at the 2-position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetyl-4’-methoxy-2-nitrobiphenyl can be synthesized through a catalytic Suzuki cross-coupling reaction. This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of 4-Acetyl-4’-methoxy-2-nitrobiphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-4’-methoxy-2-nitrobiphenyl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction of Nitro Group: 4-Acetyl-4’-methoxy-2-aminobiphenyl.
Reduction of Acetyl Group: 4-Hydroxy-4’-methoxy-2-nitrobiphenyl.
Substitution of Methoxy Group: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-4’-methoxy-2-nitrobiphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 4-Acetyl-4’-methoxy-2-nitrobiphenyl involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyl and methoxy groups can influence the compound’s solubility, stability, and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
4-Acetyl-4’-methoxy-2-nitrobiphenyl can be compared with other biphenyl derivatives such as:
4-Acetyl-2’-nitrobiphenyl: Similar structure but different substitution pattern.
4-Nitro-2-biphenylamine: Contains an amino group instead of an acetyl group.
4-Acetyl-3’-chlorobiphenyl: Contains a chlorine atom instead of a methoxy group.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 4-Acetyl-4’-methoxy-2-nitrobiphenyl.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)-3-nitrophenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10(17)12-5-8-14(15(9-12)16(18)19)11-3-6-13(20-2)7-4-11/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZFSKAALFOMFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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